molecular formula C6H12N2OS B8507558 2-Thiobutyrylamino-acetamide

2-Thiobutyrylamino-acetamide

Cat. No. B8507558
M. Wt: 160.24 g/mol
InChI Key: BNPORMSXZSOZKL-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

A solution of the product of Example 5C (395 mg, 2.465 mmol) in anhydrous ethyl acetate (12 mL) was treated with phosphorous tribromide (0.189 mL, 1.972 mmol) under a nitrogen atmosphere and stirred at room temperature for 20 minutes. Added additional phosphorous tribromide (0.050 mL) and let stir for 5 minutes. The reaction mixture was diluted with ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate (25 mL). The aqueous wash was extracted with ethyl acetate (2×50 mL), and the organic extracts were combined and washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum giving the title compound. Purification by silica gel flash chromatography with 3% methanol/methylene afforded the title product (175 mg, 1.23 mmol, 50%).
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
0.189 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][CH2:7][C:8]([NH2:10])=O)(=[S:5])[CH2:2][CH2:3][CH3:4].P(Br)(Br)Br>C(OCC)(=O)C>[CH2:2]([C:1]1[S:5][C:8]([NH2:10])=[CH:7][N:6]=1)[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
395 mg
Type
reactant
Smiles
C(CCC)(=S)NCC(=O)N
Name
Quantity
0.189 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
let stir for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (25 mL)
WASH
Type
WASH
Details
The aqueous wash
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CC)C=1SC(=CN1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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